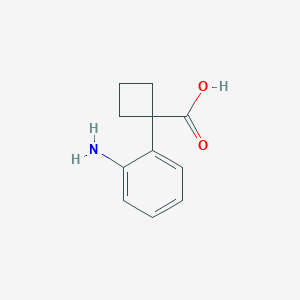
1-(2-Aminophenyl)cyclobutanecarboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Aminophenyl)cyclobutanecarboxylic Acid is an organic compound with the molecular formula C11H13NO2 It is a derivative of cyclobutanecarboxylic acid, where the cyclobutane ring is substituted with an aminophenyl group
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Aminophenyl)cyclobutanecarboxylic Acid can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques.
化学反应分析
Types of Reactions: 1-(2-Aminophenyl)cyclobutanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
1-(2-Aminophenyl)cyclobutanecarboxylic Acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of 1-(2-Aminophenyl)cyclobutanecarboxylic Acid involves its interaction with specific molecular targets and pathways. It can act as an agonist or antagonist at various receptor sites, influencing signal transduction pathways. For example, it may interact with NMDA receptors, affecting neurotransmission and potentially exhibiting neuroprotective effects .
相似化合物的比较
1-(4-Aminophenyl)cyclobutanecarboxylic Acid: Similar structure but with the amino group in the para position.
Cyclobutanecarboxylic Acid: Lacks the aminophenyl substitution.
1-Aminocyclobutanecarboxylic Acid: Lacks the phenyl group.
Uniqueness: 1-(2-Aminophenyl)cyclobutanecarboxylic Acid is unique due to the presence of both the cyclobutane ring and the ortho-substituted aminophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC 名称 |
1-(2-aminophenyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c12-9-5-2-1-4-8(9)11(10(13)14)6-3-7-11/h1-2,4-5H,3,6-7,12H2,(H,13,14) |
InChI 键 |
VCDIZZXGINAVQO-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)(C2=CC=CC=C2N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-3-{[(2H-1,3-benzodioxol-5-yl)methylidene]amino}but-2-enedinitrile](/img/structure/B11743132.png)
![{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine](/img/structure/B11743136.png)
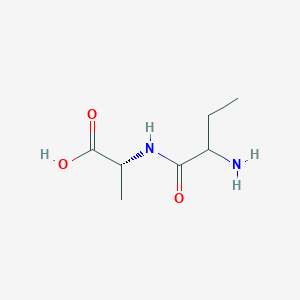
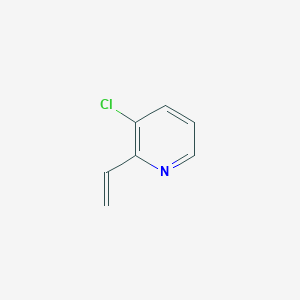
![{[1-(Pyridin-2-yl)ethylidene]amino}urea](/img/structure/B11743148.png)
![1-[Bis(2-aminoethyl)amino]propan-2-ol](/img/structure/B11743152.png)
![3-methoxy-1-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11743153.png)
![8H-Indolo[3,2,1-de]acridin-8-one](/img/structure/B11743154.png)
![(2R,3S,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B11743159.png)
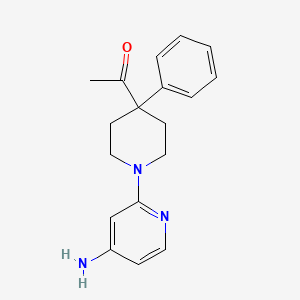
![3-[(2-methoxybenzyl)amino]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11743167.png)
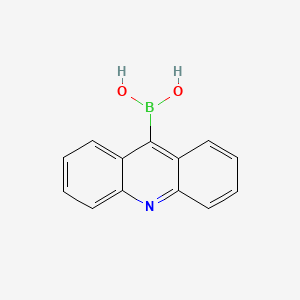
![{[(3-Nitrophenyl)methylidene]amino}thiourea](/img/structure/B11743171.png)
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11743186.png)
